4-(4-Chlorophenyl)-3,6-diphenylpyridazine
Description
Historical Context and Significance of Pyridazines in Chemical Research
Pyridazines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. liberty.eduwikipedia.org The study of heterocyclic chemistry dates back to the early 19th century, and since then, nitrogen-containing heterocycles have become foundational to many areas of science. numberanalytics.com The pyridazine (B1198779) structure, in particular, is a significant pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is found in a number of herbicides and several approved pharmaceuticals. wikipedia.orgnih.gov
The inherent physicochemical properties of the pyridazine ring, such as weak basicity and a high dipole moment, make it an attractive scaffold in drug design. nih.gov Researchers have extensively modified the pyridazine core, as its structure allows for easy functionalization at various positions, making it a versatile building block for designing new therapeutic agents. researchgate.net Consequently, pyridazine derivatives have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netontosight.aimdpi.comnih.gov Beyond medicine, these compounds are also researched for their potential in materials science, such as in the development of organic semiconductors. liberty.edu
Structural Overview of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine within the Pyridazine Class
The compound this compound belongs to the triaryl-substituted subclass of pyridazines. Its core is the fundamental pyridazine ring, a 1,2-diazine structure. The substitution pattern is as follows:
A phenyl group (-C₆H₅) is attached to carbon atom 3.
A 4-chlorophenyl group (-C₆H₄Cl) is attached to carbon atom 4.
A second phenyl group (-C₆H₅) is attached to carbon atom 6.
This specific arrangement of three aryl groups around the pyridazine core defines its chemical identity and influences its spatial configuration and electronic properties. The presence of the halogenated phenyl ring, in particular, can significantly modulate the molecule's lipophilicity and potential for intermolecular interactions.
Basic chemical data for this compound has been identified from chemical supplier databases.
| Identifier | Value |
|---|---|
| CAS Number | 881428-73-5 cato-chem.com |
| Molecular Formula | C₂₂H₁₅ClN₂ cato-chem.com |
| Molecular Weight | 342.82 g/mol cato-chem.com |
Research Rationale and Scope of Investigation for the Chemical Compound
Despite the broad interest in the pyridazine scaffold for developing biologically active molecules, a review of available scientific literature and chemical databases reveals no specific published research detailing the synthesis, characterization, or investigation of this compound. While numerous studies focus on other tri-substituted pyridazines or compounds with similar naming conventions, dedicated research outlining the rationale for this particular compound's creation or exploring its potential applications is not publicly accessible. Therefore, the specific research objectives, experimental findings, and potential utility for this compound remain undocumented in the scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-3,6-diphenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKULKZIYPMLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl 3,6 Diphenylpyridazine and Its Analogs
Classical Approaches to Pyridazine (B1198779) Ring Formation
The traditional and most fundamental method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net This approach remains a cornerstone of pyridazine synthesis. For the preparation of 3,4,6-triaryl pyridazines, a one-pot synthesis has been developed involving the condensation of an aryl methyl ketone and a 1,2-diketone in the presence of hydrazine. researchgate.net
In a typical procedure for a 3,4,6-triaryl pyridazine, the reaction would proceed as follows:
| Reactant 1 | Reactant 2 | Reagent | Product |
| Aryl Methyl Ketone | 1,2-Diketone | Hydrazine | 3,4,6-Triaryl Pyridazine |
This method offers a straightforward route to highly substituted pyridazines, although the regioselectivity can be a concern when unsymmetrical diketones are used.
Modern Catalytic Strategies in Pyridazine Synthesis
Modern synthetic chemistry has introduced a variety of catalytic methods for the formation and functionalization of pyridazine rings, with palladium-catalyzed cross-coupling reactions being particularly prominent. researchgate.net These methods offer high efficiency, functional group tolerance, and control over the substitution pattern.
Palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Heck reactions are powerful tools for introducing aryl, vinyl, and alkynyl groups onto a pre-existing pyridazine scaffold. researchgate.net For instance, a chloro- or bromo-substituted pyridazine can be coupled with an appropriate organoboron, organotin, or organozinc reagent to introduce a new substituent.
A notable development is the palladium-catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles. This method allows for the direct formation of a carbon-carbon bond between the pyridazine ring and an aryl group, avoiding the need for pre-functionalization of the pyridazine core. nih.gov This strategy has been successfully applied to the regioselective mono-arylation at the 8-position of diphenyl azolopyridazines. nih.gov
Regioselective and Stereoselective Considerations in Synthesis
Regioselectivity is a critical aspect of pyridazine synthesis, particularly when constructing unsymmetrically substituted derivatives. The choice of starting materials and reaction conditions plays a crucial role in determining the final arrangement of substituents on the pyridazine ring.
In classical cyclocondensation reactions, the regiochemical outcome is dictated by the relative reactivity of the carbonyl groups in the 1,4-dicarbonyl precursor. In modern catalytic methods, the regioselectivity is often controlled by the directing effects of existing substituents or by the nature of the catalyst and ligands employed. For example, in the palladium-catalyzed C-H arylation of pyridazine-based fused triazoles, the regioselectivity is governed by factors that override the preferential chelate formation, leading to arylation at a specific position. nih.gov
While the pyridazine ring itself is aromatic and planar, stereoselectivity becomes a consideration when substituents with chiral centers are introduced or when the pyridazine is part of a larger, non-planar molecular framework. However, for the synthesis of 4-(4-chlorophenyl)-3,6-diphenylpyridazine and its simple analogs, stereoselectivity is generally not a primary concern.
Derivatization and Functionalization Strategies of the Pyridazine Core
The functionalization of a pre-formed pyridazine ring is a versatile strategy for accessing a wide range of derivatives. This approach allows for the late-stage introduction of various functional groups and substituents.
Synthesis of Substituted Pyridazine Derivatives
The introduction of substituents onto the pyridazine core can be achieved through various reactions. Nucleophilic aromatic substitution is a common method, particularly for pyridazines bearing leaving groups such as halogens. For example, a chloropyridazine can react with nucleophiles like amines, alkoxides, or thiolates to yield the corresponding substituted pyridazines.
Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are also extensively used for the derivatization of pyridazines. These reactions allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. researchgate.net
Introduction of Diverse Phenyl Substituents
The introduction of various phenyl substituents onto the pyridazine ring is readily accomplished using palladium-catalyzed cross-coupling reactions. By employing different arylboronic acids (in Suzuki coupling), arylstannanes (in Stille coupling), or arylzinc reagents (in Negishi coupling), a wide array of substituted phenyl groups can be attached to the pyridazine core. This flexibility is crucial for structure-activity relationship studies in medicinal chemistry.
For instance, starting from a dihalopyridazine, sequential or one-pot cross-coupling reactions can be employed to introduce two different aryl groups.
Construction of Fused Pyridazine Systems
The pyridazine ring can serve as a scaffold for the construction of fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.
Pyridazino[4,5-d]pyridazines: This fused system can be synthesized from appropriately substituted pyridazines. For example, a pyridazine carrying reactive functional groups in adjacent positions can undergo cyclization to form the second pyridazine ring.
Pyrido[3,4-d]pyridazines: The synthesis of this ring system can be achieved through various strategies, including the cyclization of suitably functionalized pyridine (B92270) or pyridazine precursors. mdpi.com For example, a pyridazine derivative with an amino and a carbonyl group in the appropriate positions can be cyclized to form the fused pyridine ring.
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(4-Chlorophenyl)-3,6-diphenylpyridazine, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic region (typically 7.0-8.5 ppm) would be complex, showing signals for the protons on the two phenyl rings and the chlorophenyl group. The integration of these signals would confirm the number of protons in each distinct environment, and the splitting patterns (coupling constants) would provide information about the connectivity of adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would help to confirm the total number of carbon atoms and provide insights into their electronic environments. The carbons of the pyridazine (B1198779) ring and those attached to the nitrogen and chlorine atoms would have characteristic chemical shifts.
A comprehensive analysis would also involve two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, thereby confirming the complete molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Expected Chemical Shift Ranges (ppm) | Information Provided |
|---|---|---|
| ¹H NMR | 7.0 - 8.5 | Chemical environment, connectivity, and number of protons. |
Note: The table indicates expected ranges as specific experimental data is not publicly available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
Note: This table is based on typical vibrational frequencies for the constituent functional groups, as specific experimental spectra are not publicly available.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to confirm the molecular formula. For this compound (C₂₂H₁₅ClN₂), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would serve as an additional confirmation of the compound's identity.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅ClN₂ |
| Calculated Exact Mass | [Value would be calculated based on isotopic masses] |
Note: Specific experimental exact mass data is not available in the public domain.
X-ray Crystallography for Solid-State Structure Determination
Table 4: Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell. |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths & Angles | Precise intramolecular geometry. |
Note: No publicly available crystallographic information file (CIF) or structural report for this specific compound has been identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For an aromatic system like this compound, the spectrum is expected to show intense absorptions corresponding to π-π* transitions within the conjugated system. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.
Table 5: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Range | Information Provided |
|---|---|---|
| λmax | 250 - 400 nm | Wavelengths of maximum absorption. |
| Molar Absorptivity (ε) | [Would be determined experimentally] | Intensity of absorption. |
Note: The table indicates expected ranges as specific experimental data is not publicly available.
Computational and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A DFT study of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine would typically involve the calculation of its electronic structure to understand the distribution of electrons within the molecule. This would include mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
From these fundamental calculations, various reactivity descriptors could be derived, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors would help in predicting the molecule's behavior in chemical reactions. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Property Simulations (NMR, UV-Vis)
Computational methods are frequently used to predict spectroscopic properties. For this compound, DFT calculations could simulate its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These theoretical chemical shifts are valuable for interpreting experimental data and confirming the molecular structure.
Similarly, the electronic absorption spectrum (UV-Vis) could be simulated to predict the wavelengths of maximum absorption (λmax). This provides information about the electronic transitions within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties
To investigate the behavior of the molecule upon absorption of light, Time-Dependent DFT (TD-DFT) calculations would be necessary. This method is employed to study the electronic excited states and predict photophysical properties such as fluorescence and phosphorescence. Such studies would elucidate the nature of the electronic transitions and the de-excitation pathways of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be performed to study the dynamic behavior of this compound over time. These simulations would provide insights into its conformational flexibility, including the rotation of the phenyl and chlorophenyl rings relative to the pyridazine (B1198779) core. MD simulations are also instrumental in studying how the molecule interacts with itself (in condensed phases) and with solvent molecules, revealing details about intermolecular forces such as van der Waals interactions and potential hydrogen bonding.
Structure-Based Computational Approaches (e.g., Molecular Docking)
In the context of medicinal chemistry or materials science, molecular docking studies could be employed to predict the binding affinity and orientation of this compound within the active site of a target protein or receptor. nih.govnih.gov This computational technique is crucial for virtual screening and in designing molecules with specific biological activities. The results are typically reported as a docking score, which estimates the binding free energy.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and determine the activation energies. This would provide a detailed, atomistic understanding of how the molecule is formed or how it participates in subsequent chemical transformations.
Exploration of Biological Activities and Pharmacological Potential of Pyridazine Derivatives
Research into Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)
While specific antimicrobial studies on 4-(4-Chlorophenyl)-3,6-diphenylpyridazine were not identified, the broader class of pyridazine (B1198779) and particularly pyridazinone derivatives has been the subject of numerous antimicrobial investigations. Researchers have synthesized and screened various derivatives, revealing that the pyridazine scaffold can be a promising framework for developing new antimicrobial agents.
For instance, studies on 6-phenyl-pyridazin-3-one derivatives demonstrated significant antibacterial and antifungal properties. One study found that a specific derivative showed excellent activity against both Gram-positive (S. pyogen) and Gram-negative (E. coli) bacteria, while another derivative in the same series exhibited very good antifungal activity. biomedpharmajournal.org Similarly, other research involving 4-acetyl-5,6-diphenyl-2(H)pyridazine-3-one led to the creation of several new compounds that were subsequently screened for their fungicidal and bactericidal activities. nih.gov Another study on heterocyclic compounds incorporating a pyridazine moiety also reported notable antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeast. researchgate.net
These findings underscore the potential of the pyridazine core in antimicrobial drug discovery, even though the efficacy of the specific this compound molecule remains to be determined.
Table 1: Antimicrobial Activity of Related Pyridazinone Derivatives
| Compound Class | Tested Organisms | Activity Level |
|---|---|---|
| 6-phenyl–Pyridazine-3-One Derivatives | S. pyogen, E. coli | Excellent Antibacterial biomedpharmajournal.org |
| 6-phenyl–Pyridazine-3-One Derivatives | Fungi | Very Good Antifungal biomedpharmajournal.org |
| Pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine Derivatives | Bacteria, Fungi | Screened for Activity nih.gov |
Investigations into Antiviral Activity
The antiviral potential of the pyridazine scaffold has been explored, with some derivatives showing promise against specific viruses. Direct antiviral research on this compound is not available in the current literature. However, a study focused on the synthesis of new pyridazine derivatives for evaluation against the Hepatitis A virus (HAV) provides relevant insights. In this research, compounds such as 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones were synthesized and modified. nih.gov One of the resulting compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govcu.edu.egbohrium.comtriazine-3(4H)-thione, demonstrated the highest activity against HAV among the tested substances. nih.gov This highlights that the combination of a 6-phenylpyridazine core with a 4-chlorophenylamino group can lead to significant antiviral effects.
Antiproliferative and Antineoplastic Research Modalities
The pyridazinone ring system, closely related to pyridazine, has been identified as a structure of interest for its antiproliferative and potential anticancer activities. nih.gov While no specific antineoplastic studies for this compound have been reported, research on related structures offers a glimpse into their potential.
In one study, new 3(2H)-pyridazinone derivatives featuring a 6-(4-(4-chlorophenyl)piperazin-1-yl) structure were synthesized and evaluated for their cytotoxic and anti-proliferative activity against AGS (human gastric adenocarcinoma) cells. nih.gov These compounds were developed with the aim of finding alternative therapeutic agents for gastric cancer. The study noted that while many nitrogen-containing heterocycles show promise, a major drawback can be their propensity to be substrates for the permeability glycoprotein (B1211001) (P-gp), which can reduce their efficacy by pumping them out of cancer cells. nih.gov
Central Nervous System (CNS) Activity Research (e.g., Anticonvulsant, Anxiolytic, Antidepressant)
The pyridazine core is present in various compounds investigated for their effects on the central nervous system. Although no CNS activity research is available for this compound specifically, related pyridazinone derivatives have been reported to possess anticonvulsant properties. biomedpharmajournal.orgactascientific.com The broad pharmacological profile of pyridazines suggests that this class of compounds could be a fruitful area for the development of novel CNS-active agents.
Research in Metabolic and Endocrine Disorders (e.g., Antidiabetic Potential)
Research into pyridazine derivatives has extended to metabolic disorders, particularly in the search for new antidiabetic agents. While there is no direct data on this compound, a study on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives explored their α-glucosidase inhibitory activity. nih.gov The diphenylpyridazine core is a shared feature with the subject of this article. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs.
Furthermore, other research has focused on pyridazine-acetohydrazide hybrids as potential antihyperglycemic agents, with Dipeptidyl peptidase IV (DPP-IV) being a target of interest. researchgate.net DPP-IV inhibitors are a well-established class of drugs for treating type 2 diabetes. These studies suggest that the pyridazine scaffold is a viable starting point for designing new therapies for metabolic disorders.
Anti-inflammatory and Analgesic Research
The pyridazine and pyridazinone scaffolds are well-represented in the search for new anti-inflammatory and analgesic drugs. nih.gov Although studies specifically investigating this compound are absent, extensive research on structurally similar compounds highlights the potential of this chemical family.
Pyridazinone derivatives have been a particular focus for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). actascientific.com Several studies have synthesized and evaluated 6-(p-chlorophenyl)-pyridazin-3(2H)-one derivatives, which showed significant analgesic activity. actascientific.com The mechanism of such analgesic action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. actascientific.com
Further research into new pyridazine derivatives has identified compounds with selective COX-2 inhibitory profiles. cu.edu.eg Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. cu.edu.egbohrium.com In vivo studies have confirmed that certain pyridazine derivatives possess potent anti-inflammatory activity with negligible ulcerogenicity. cu.edu.eg Other investigations into 4,6-diarylpyridazine derivatives have revealed significant antinociceptive (analgesic) effects, with mechanisms potentially involving both opioid and serotonergic pathways. nih.gov
Table 2: Bioactivity of Related Anti-inflammatory and Analgesic Pyridazine Derivatives
| Compound Class | Biological Target/Test | Observed Activity |
|---|---|---|
| 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one | Radiant heat-induced pain test | Significant analgesic activity actascientific.com |
| 6-(Aryl)ethenyl-2-(sulfamylphenyl)-dihydropyridazin-3(2H)-one | COX-2 Enzyme | Selective inhibition, potent anti-inflammatory activity cu.edu.eg |
| 4,6-diaryl pyridazines with arylpiperazinyl moieties | Phenylbenzoquinone-induced writhing test | Significant antinociceptive effects nih.gov |
Enzyme Inhibition and Receptor Modulation Studies
The diverse biological activities of pyridazine derivatives are rooted in their ability to interact with various enzymes and receptors. As mentioned previously, pyridazinone-based compounds have been developed as inhibitors of key enzymes involved in inflammation, such as COX-2 and phosphodiesterase type 4 (PDE4). cu.edu.egnih.gov
In the context of metabolic disorders, pyridazine derivatives have been investigated as inhibitors of α-glucosidase and Dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.net In the realm of analgesia, the activity of certain 4,6-diarylpyridazine derivatives was found to be reversed by naloxone, an opioid receptor antagonist. nih.gov This finding suggests that these compounds may exert their pain-relieving effects through modulation of the opioid system. nih.gov This capacity for diverse enzyme and receptor interactions makes the pyridazine scaffold a highly versatile tool in medicinal chemistry.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
One such study explored derivatives of a lead compound, RS-0406, to understand the structural requirements for amyloid inhibition. nih.gov The findings from this research can offer a foundational understanding of the SAR principles that may apply to this compound, given the shared pyridazine scaffold and aryl substitutions.
The investigation into RS-0406 and its analogs revealed that the nature and position of substituents on the aryl rings are critical for their inhibitory activity. nih.gov The study systematically modified the lead compound to assess the impact of properties such as steric bulk, hydrogen-bonding capability, and the presence of halogens on the flanking aromatic rings. nih.gov
The key observations from the SAR studies on these related pyridazine derivatives are summarized below:
Influence of Aryl Substituents: The type of substituent on the aryl rings significantly impacts the inhibitory potential. nih.gov
Positional Importance: The position of the substituents on the aromatic rings was also found to be a crucial determinant of the compound's inhibitory role in the formation of amyloid fibrils. nih.gov
Effect of Halogenation: The introduction of a fluorine atom, for instance, resulted in a more effective kinetic inhibitor, which suggests that halogen bonding can play a significant role in the biological activity of this class of compounds. nih.gov
These findings suggest that for a compound like this compound, the presence of the chloro group on the phenyl ring at the 4-position of the pyridazine core is likely a key determinant of its biological activity profile. The electronic and steric properties of this substituent, as well as its position, would be expected to modulate the compound's interaction with biological targets.
While these studies on related pyridazine derivatives provide a framework for understanding potential SAR, it is important to note that these are extrapolations. Specific SAR and QSAR studies on this compound are necessary to definitively elucidate the relationship between its structure and its biological and pharmacological activities.
Research Findings on Related Pyridazine Derivatives
The following table summarizes the observed structure-activity relationships for a series of pyridazine-based amyloid inhibitors, which may provide insights into the potential SAR of this compound.
| Compound Modification | Observed Effect on Amyloid Inhibition | Inference for this compound |
|---|---|---|
| Introduction of bulky substituents on the flanking aromatic rings | Modulated inhibitory activity, indicating the importance of steric factors. nih.gov | The diphenyl groups at positions 3 and 6, and the chlorophenyl group at position 4, contribute to the overall size and shape, which is likely crucial for its biological interactions. |
| Variation in the position of substituents on the aryl rings | Demonstrated that the substitution pattern is critical for activity. nih.gov | The 'para' position of the chloro substituent on the phenyl ring is a specific structural feature that likely influences its activity. |
| Introduction of a fluorine atom (a halogen) | Led to a more effective kinetic inhibitor, highlighting the role of halogen bonding. nih.gov | The chlorine atom on the phenyl ring may participate in halogen bonding, which could be a key interaction with a biological target. |
| Alterations affecting hydrogen-bonding ability | Showed that hydrogen-bonding potential is a significant factor in the inhibitory mechanism. nih.gov | While the core structure of this compound lacks strong hydrogen bond donors, the nitrogen atoms of the pyridazine ring can act as acceptors, which may be important for its activity. |
Medicinal Chemistry and Drug Discovery Perspectives of Pyridazine Scaffolds
Pyridazine (B1198779) Ring as a Privileged Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.gov This designation stems from its frequent appearance in compounds exhibiting a wide array of biological activities, making it a valuable core structure for drug design. researchgate.netnih.gov The unique physicochemical properties of the pyridazine nucleus contribute to its versatility. It possesses a high dipole moment and the two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like proteins and enzymes. thieme-connect.comnih.gov
The inherent polarity of the pyridazine ring can also be advantageous for modulating a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govthieme-connect.com Furthermore, the scaffold is synthetically accessible, allowing for diverse substitutions at various positions of the ring, which enables chemists to fine-tune the biological activity and properties of derivative compounds. thieme-connect.com As a result, pyridazine-based small molecules have been extensively explored for their potential as therapeutic agents in numerous disease areas, including cancer, inflammation, hypertension, and infectious diseases. nih.govnih.govnih.gov The structural rigidity and planar nature of the ring provide a defined orientation for substituents, which is crucial for precise molecular recognition at the target's binding site.
Lead Compound Identification and Optimization Strategies
The identification of a lead compound is a critical starting point in the drug discovery process. For pyridazine-based agents, leads are often identified through high-throughput screening (HTS) of compound libraries or through rational design based on the structure of a known biological target. Once a hit or lead compound, such as a molecule from the 4-(4-chlorophenyl)-3,6-diphenylpyridazine family, is identified, it undergoes a rigorous process of chemical modification to enhance its potency, selectivity, and pharmacokinetic profile.
Lead optimization heavily relies on establishing Structure-Activity Relationships (SAR), which detail how specific structural changes affect the compound's biological activity. For pyridazine derivatives, this often involves:
Substitution at Core Positions: Modifying the substituent groups at the C3, C4, C5, and C6 positions of the pyridazine ring. For example, studies on certain pyridazine-containing compounds targeting VEGFR kinase showed that introducing a bulky allyl group or a bromine atom increased potency, while a fluorine substituent decreased it. jst.go.jp
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve efficacy or reduce toxicity. For instance, a pyridine (B92270) ring in a known inhibitor might be replaced with a pyridazine ring to form new hydrogen bonding interactions or alter the molecule's electronics. nih.gov
Pharmacokinetic Profile Optimization: Chemical modifications are made to improve properties like solubility, metabolic stability, and cell permeability. Optimization of a piperazine (B1678402) pyridazinone series of glucan synthase inhibitors led to several compounds with improved pharmacokinetic profiles and potent in vitro activity. nih.govresearchgate.net
These optimization strategies are iterative, with newly synthesized analogs being tested to progressively refine the lead compound's properties until a suitable candidate for further development is identified.
Target Identification and Validation in Biological Systems
A crucial aspect of drug discovery is identifying and validating the specific molecular target through which a compound exerts its therapeutic effect. Pyridazine-based scaffolds have been shown to interact with a diverse range of biological targets, particularly those involved in cancer progression. nih.gov
Protein Kinases: Many pyridazine derivatives are designed as protein kinase inhibitors. nih.gov Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Specific targets for pyridazine compounds include:
Cyclin-Dependent Kinase 2 (CDK2): A new series of 3,6-disubstituted pyridazines was evaluated for its ability to inhibit CDK2, an enzyme critical for cell cycle progression. Several compounds showed potent inhibitory activity at nanomolar concentrations. nih.gov
c-Jun N-terminal kinase 1 (JNK1): Novel 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway, which is involved in cellular responses to stress and apoptosis. acs.org
ALK5 (TGF-β Type 1 Receptor): A series of pyridazine-based inhibitors were developed to target ALK5, a receptor kinase implicated in cancer and fibrosis. acs.orgresearchgate.net
Other Enzyme Targets:
Poly(ADP-ribose)polymerase-1 (PARP-1): This enzyme is crucial for DNA repair. Pyridazine-based candidates have been investigated as PARP-1 inhibitors, a promising strategy for treating cancers with deficiencies in other DNA repair mechanisms. nih.gov
Glutaminase (B10826351) (GLS1): This enzyme is involved in tumor metabolism. The approved drug Telaglenastat features a pyridazine core and acts as a selective glutaminase inhibitor. nih.govacs.org
The validation of these targets often involves in vitro enzyme assays, cell-based assays to measure downstream effects, and in silico molecular docking studies to predict how the compound binds to its target. nih.govacs.org
The table below presents research findings on the cytotoxic and enzyme-inhibiting activity of various pyridazine derivatives against specific cancer cell lines and protein targets.
| Compound | Target Cell Line / Enzyme | Activity Measurement | Result |
| Pyridazine 11m | T-47D (Breast Cancer) | IC₅₀ | 0.43 ± 0.01 µM nih.gov |
| Pyridazine 11m | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.99 ± 0.03 µM nih.gov |
| Pyridazine 11m | CDK2 | IC₅₀ | 20.1 nM nih.gov |
| Pyridazine 11l | CDK2 | IC₅₀ | 55.6 nM nih.gov |
| Compound 5b | VEGFR Kinase | % Enzyme Inhibition | 92.2% jst.go.jp |
| Compound 9e | NCI-60 Cell Lines | Growth Inhibition | Highest among tested series acs.org |
This table is for illustrative purposes, showing data for representative pyridazine derivatives as described in the cited literature.
Design of Novel Pyridazine-Based Therapeutic Agents
The rational design of new therapeutic agents is a cornerstone of modern medicinal chemistry. For pyridazine-based drugs, several advanced design strategies are employed to create novel compounds with high specificity and efficacy. nih.gov
One common approach is scaffold hopping , where the core pyridazine structure is used to replace a different heterocyclic core from a known active compound. This is done to discover new chemical space, improve properties, or circumvent existing patents. A knowledge-based scaffold-hopping exploration was used to design a novel series of ALK5 modulators featuring a 4,6-disubstituted pyridazine core. acs.org
Another powerful strategy is molecular hybridization . This involves combining the pyridazine scaffold with other known pharmacophores (active molecular fragments) into a single molecule. The goal is to create a hybrid compound that possesses the biological activities of both original fragments, potentially leading to dual-acting agents or enhanced potency. acs.org For example, novel chloropyridazine hybrids were designed using a molecular hybridization strategy to act as anticancer agents by inducing apoptosis and inhibiting PARP-1. nih.gov
Structure-based drug design is also heavily utilized. This involves using the three-dimensional crystal structure of the target protein to design molecules that fit precisely into the binding site. This method was employed in the discovery of imidazo[1,2–b]pyridazine derivatives as PIM-1 kinase inhibitors, where the crystal structure guided the design process. thieme-connect.com These rational design approaches, often supported by computational modeling, accelerate the development of new and improved pyridazine-based therapeutic agents. acs.org
Advanced Photophysical Properties and Materials Science Applications
Luminescence and Fluorescence Behavior Characterization
This section would typically detail the photoluminescent properties of the compound. Key parameters that researchers would investigate include the absorption and emission spectra, which identify the wavelengths of light the molecule absorbs and emits. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime, the average time the molecule stays in its excited state, are also critical parameters. Solvatochromism, the change in color of the emission in different solvents, would also be analyzed to understand the nature of the molecule's excited state.
Redox Chemistry and Electrochemical Properties
The electrochemical behavior of the compound would be explored in this section, typically using techniques like cyclic voltammetry. This analysis determines the oxidation and reduction potentials of the molecule, which are crucial for understanding its electronic properties. From this data, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be calculated. These energy levels are fundamental in determining the compound's suitability for various optoelectronic applications as they dictate how easily it can accept or donate electrons.
Potential Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
Based on its luminescence and electrochemical properties, this section would assess the compound's potential for use in OLEDs and other optoelectronic devices. For OLEDs, a high fluorescence quantum yield, suitable HOMO/LUMO energy levels for efficient charge injection and transport, and good thermal and morphological stability are desirable. The emission color, determined by the emission spectrum, would define its specific role, for instance, as a blue, green, or red emitter.
Development as Fluorescent Probes and Sensors
This section would discuss the possibility of using the compound as a fluorescent probe or sensor. This application relies on changes in the compound's fluorescence properties (such as intensity or wavelength) in response to a specific analyte or a change in its environment (like pH or polarity). The selectivity and sensitivity of the compound towards a particular target would be the primary focus of such research.
Without experimental or theoretical data for "4-(4-Chlorophenyl)-3,6-diphenylpyridazine," any further elaboration would be speculative and would not meet the requirement for a scientifically accurate article.
Conclusion and Future Research Directions
Synthesis of Key Research Findings for 4-(4-Chlorophenyl)-3,6-diphenylpyridazine and its Derivatives
The pyridazine (B1198779) nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. nih.govmdpi.com While specific research focusing exclusively on this compound is limited in publicly available literature, we can synthesize key findings based on research into structurally related pyridazine derivatives. The presence of aryl and chloro-substituted aryl groups on the pyridazine ring is a common feature in compounds investigated for various therapeutic applications.
Derivatives of pyridazine have been reported to possess significant biological potential, including antimicrobial, antifungal, and anticancer properties. nih.govbiomedpharmajournal.orgbohrium.com The introduction of a 4-chlorophenyl group, in particular, is a common strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds.
Table 1: Reported Biological Activities of Structurally Similar Pyridazine Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Phenyl and Chlorophenyl substituted Pyridazines | Antifungal | nih.gov |
| Diphenyl-substituted Pyridazinones | Antimicrobial | biomedpharmajournal.org |
This table is illustrative and compiled from research on related pyridazine compounds, not specifically this compound.
The synthesis of such multi-substituted pyridazines often involves cycloaddition reactions, which are a cornerstone of heterocyclic chemistry. nih.govmdpi.comorganic-chemistry.org Methods like the inverse electron demand Diels-Alder reaction provide a versatile route to creating the pyridazine core with various substituents. rsc.orgresearchgate.net The functionalization of the pyridazine ring allows for the fine-tuning of its physicochemical and biological properties.
Unexplored Avenues and Persistent Challenges in Pyridazine Chemistry
Despite the significant interest in pyridazine chemistry, several avenues remain underexplored. The synthesis of polysubstituted pyridazines with precise regiochemistry continues to be a challenge. rsc.org While numerous synthetic methods exist, the development of more efficient, atom-economical, and environmentally benign strategies is an ongoing pursuit. organic-chemistry.org
A significant challenge lies in the comprehensive biological evaluation of the vast number of possible pyridazine derivatives. High-throughput screening methods could accelerate the discovery of new bioactive compounds. Furthermore, understanding the structure-activity relationships (SAR) for different biological targets is crucial for the rational design of more potent and selective pyridazine-based drugs. For many reported pyridazine derivatives, the exact mechanism of action at the molecular level is not fully elucidated, presenting a persistent challenge.
Another unexplored area is the investigation of the material science applications of pyridazines. Their unique electronic properties suggest potential for use in optoelectronics and as functional organic materials.
Future Prospects in Synthetic Methodologies and Biological Applications of Pyridazines
The future of pyridazine chemistry is promising, with continuous innovation in synthetic methodologies. The development of novel cycloaddition strategies and C-H activation techniques will likely provide more direct and efficient routes to complex pyridazine derivatives. nih.gov The use of flow chemistry and automated synthesis platforms could enable the rapid generation of large libraries of pyridazine compounds for biological screening.
In terms of biological applications, there is a growing interest in pyridazines as inhibitors of various enzymes and receptors implicated in a range of diseases. mdpi.com The exploration of pyridazine derivatives as anticancer agents is a particularly active area of research, with studies focusing on their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. bohrium.comnih.gov Furthermore, the potential of pyridazines as antimicrobial and antifungal agents warrants further investigation, especially in the context of rising antimicrobial resistance. nih.govbiomedpharmajournal.orgnih.gov
Future research will likely focus on:
The development of stereoselective synthetic methods for chiral pyridazine derivatives.
In-depth mechanistic studies to understand the biological activities of pyridazine compounds.
The application of computational and theoretical chemistry to predict the properties and activities of new pyridazine derivatives.
The expansion of pyridazine applications into new areas such as agrochemicals and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
